molecular formula C6H13NO B15363686 N-Ethyltetrahydro-2-furanamine CAS No. 887590-74-1

N-Ethyltetrahydro-2-furanamine

Cat. No.: B15363686
CAS No.: 887590-74-1
M. Wt: 115.17 g/mol
InChI Key: RTXDVVBGOHPKEJ-UHFFFAOYSA-N
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Description

N-Ethyltetrahydro-2-furanamine (systematic name: N-ethyltetrahydrofuran-2-ylmethanamine) is a secondary amine featuring a tetrahydrofuran (THF) ring substituted with an ethylamine group.

Properties

CAS No.

887590-74-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-ethyloxolan-2-amine

InChI

InChI=1S/C6H13NO/c1-2-7-6-4-3-5-8-6/h6-7H,2-5H2,1H3

InChI Key

RTXDVVBGOHPKEJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCO1

Origin of Product

United States

Scientific Research Applications

N-Ethyltetrahydro-2-furanamine is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-Ethyltetrahydro-2-furanamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of N-Ethyltetrahydro-2-furanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₇H₁₅NO 129.20 Ethylamine Higher lipophilicity vs. methyl analogs
(R)-Tetrahydrofuran-2-yl-methylamine C₅H₁₁NO 101.15 Methylamine Hazardous; synthetic intermediate
N-(2-Methoxyethyl)-N-(THF-2-ylmethyl)-amine C₉H₁₉NO₂ 173.25 Methoxyethyl Ether linkage; moderate polarity
(2-Fluoro-benzyl)-(THF-2-ylmethyl)-amine C₁₂H₁₆FNO 221.26 Fluorobenzyl Aromatic ring; enhanced rigidity
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine C₁₉H₂₃NO 281.39 Dimethyl, diphenyl Bulky substituents; high molecular weight

Key Observations :

  • Lipophilicity : The ethyl group in this compound likely increases membrane permeability compared to methyl or polar methoxyethyl analogs .
  • Steric Effects : Bulky substituents (e.g., diphenyl in ) reduce reactivity in nucleophilic reactions but enhance binding specificity in drug design.
  • Electronic Effects : Fluorobenzyl derivatives (e.g., ) introduce electron-withdrawing groups, altering reaction kinetics in coupling steps.
This compound

Ethyl groups may stabilize intermediates in alkylation or acylation reactions.

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : Methyl and benzyl THF amines are critical in constructing bioactive molecules (e.g., antiviral agents) . Ethyl derivatives may optimize pharmacokinetics in lead compounds.
  • Material Science : Methoxyethyl variants (e.g., ) are explored in ionic liquids for battery electrolytes, leveraging their stability and conductivity.

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